N-(1-Naphthyl) Duloxetine

Analytical Chemistry Impurity Profiling Chromatography

Pharmaceutical analysts require authentic impurity standards to validate SNRI drug product methods. Generic surrogates fail due to unique retention times. N-(1-Naphthyl) Duloxetine solves this as a structurally distinct, naphthyl-substituted duloxetine impurity marker. - Enables specific system suitability testing and relative retention time (RRT) establishment. - Designed for HPLC/LC-MS spiking for recovery and accuracy per ICH Q2(R1) guidelines. - Bulkier 1-naphthyl moiety ensures clear chromatographic resolution from parent duloxetine peak.

Molecular Formula C28H25NOS
Molecular Weight 423.6 g/mol
Cat. No. B15353942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Naphthyl) Duloxetine
Molecular FormulaC28H25NOS
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C28H25NOS/c1-29(25-15-6-11-21-9-2-4-13-23(21)25)19-18-27(28-17-8-20-31-28)30-26-16-7-12-22-10-3-5-14-24(22)26/h2-17,20,27H,18-19H2,1H3/t27-/m0/s1
InChIKeyODKWZPOVWJKWRS-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Naphthyl) Duloxetine Procurement Guide


N-(1-Naphthyl) Duloxetine (Molecular Formula: C₂₈H₂₅NOS, Molecular Weight: 423.57 g/mol) is a synthetic derivative of the SNRI antidepressant duloxetine, classified as a process-related impurity . Structurally, it is distinguished from the parent drug by the substitution of the N-methyl group with a bulkier, more lipophilic 1-naphthyl moiety . This compound is not an active pharmaceutical ingredient but serves as a critical reference standard in pharmaceutical analysis and research settings .

Designated impurity standard Process-related duloxetine impurity for analytical reference
Chromatographic differentiation Distinct retention and ionization from parent drug
Not a pharmacological tool Inactive at SNRI targets; utility limited to analytical workflows

Why Substitution Fails for N-(1-Naphthyl) Duloxetine


Generic substitution fails because N-(1-Naphthyl) Duloxetine possesses distinct physicochemical properties, notably increased molecular weight (+126.2 g/mol) and lipophilicity, relative to duloxetine (MW 297.4 g/mol), which dictates its unique behavior in analytical separations and its specific role as an impurity marker . It is not a functional analog; structural modifications render it pharmacologically inactive due to steric hindrance at the transporter binding site, differentiating its utility strictly to analytical and quality control contexts . Therefore, using duloxetine or another SNRI in its place would invalidate an analytical method or research study designed to detect or quantify this specific impurity.

Target compound N-(1-Naphthyl) Duloxetine
  • Higher MW and lipophilicity shift retention time
  • Synthesis impurity marker, not API
  • Inactive due to steric hindrance at transporter
Potential substitute Duloxetine
  • Lower MW and different chromatographic profile
  • Active SNRI with no impurity marker function
  • Potent reuptake inhibition obscures impurity detection

Comparative Evidence for N-(1-Naphthyl) Duloxetine


Increased Molecular Weight and Lipophilicity

N-(1-Naphthyl) Duloxetine exhibits a significantly higher molecular weight and predicted lipophilicity compared to the parent drug duloxetine, which directly impacts its chromatographic retention time and ionization efficiency in mass spectrometry, enabling its separation and detection as a distinct impurity .

Molecular Weight Shift
Class-level inference
+126.2 g/mol
naphthyl replaces methyl
Retention shift enables impurity resolution
Predicted from structure; method validation recommended
Analytical Chemistry Impurity Profiling Chromatography

Process Impurity and Reference Standard

N-(1-Naphthyl) Duloxetine is a recognized and specified impurity in the synthesis of Duloxetine, with a typical purity of ≥95% in reference standards, making it essential for method validation and routine quality control to ensure drug purity and safety .

Designated Reference
Supporting evidence
Purity ≥95%
certified for analytical traceability
Supports method validation and QC
Not for pharmacological use
Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Pharmacological Inactivity vs. Duloxetine

Structural analogs like N-(1-Naphthyl) Duloxetine are presumed inactive as serotonin-norepinephrine reuptake inhibitors (SNRIs) due to steric hindrance from the bulky N-substituted naphthyl group, which disrupts binding to the transporter, in contrast to duloxetine which is a potent dual reuptake inhibitor .

SNRI Inactivity
Class-level inference
Presumed inactive; steric hindrance from naphthyl group
Confirms no utility in SNRI assays
SAR inference; not experimentally validated
Pharmacology Drug Discovery Structure-Activity Relationship (SAR)

Application Scenarios for N-(1-Naphthyl) Duloxetine


Pharmaceutical Quality Control and Impurity Profiling

Use as a reference standard or system suitability marker in high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS) methods for the detection and quantification of process-related impurities in duloxetine active pharmaceutical ingredient (API) and finished drug products. Its distinct molecular weight and structure allow for method specificity .

Analytical Method Development and Validation

Essential for developing and validating stability-indicating methods as per ICH guidelines. The compound is used to spike samples for recovery, precision, and accuracy assessments, and to establish relative retention times (RRT) for impurity identification .

Synthetic Chemistry and Process Research

Serves as an authentic sample to track and identify this specific impurity during the development and optimization of novel or improved synthetic routes for duloxetine, aiding in process control and yield improvement studies .

Application
Selection Property
Validation Focus
Impurity profiling in API & drug product
Distinct chromatographic retention and ionization
Method specificity and system suitability
Stability-indicating method validation
Certified purity and identity
Accuracy, precision, recovery and RRT establishment
Synthetic route optimization
Authentic impurity sample
Impurity tracking and process control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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